molecular formula C7H8FLiO3S B2374227 Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate CAS No. 2490374-79-1

Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate

Cat. No.: B2374227
CAS No.: 2490374-79-1
M. Wt: 198.14
InChI Key: HFTRVPWVADJWIR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is a chemical compound with the molecular formula C7H8FLiO3S and a molecular weight of 198.14 g/mol This compound is characterized by its unique spiro structure, which includes a fluorine atom, an oxygen atom, and a sulfur atom within its ring system

Scientific Research Applications

Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate has several scientific research applications:

Preparation Methods

The synthesis of Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with lithium fluoride under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The spiro structure provides rigidity, which can influence the compound’s interaction with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate can be compared with other similar compounds, such as:

The unique combination of fluorine, oxygen, and sulfur atoms in Lithium;8-fluoro-2-oxa-6-thiaspiro[3

Properties

IUPAC Name

lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO3S.Li/c8-7(5(9)10)4-12-3-6(7)1-11-2-6;/h1-4H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTRVPWVADJWIR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C2(CO1)CSCC2(C(=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FLiO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.